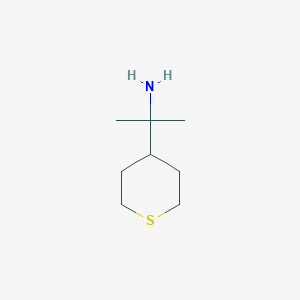

2-(Thian-4-yl)propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Thian-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a thian-4-yl group attached to a propan-2-amine backbone

Mécanisme D'action

Target of Action

Thiophene derivatives and propargylamines are known to have a wide range of biological activities. They are often used in medicinal chemistry to develop advanced compounds with various biological effects .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

Thiophene derivatives and propargylamines can affect a variety of biochemical pathways. For example, some propargylamine derivatives are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Pharmacokinetics

The ADME properties of these compounds can also vary greatly depending on their specific structures. Some propargylamine derivatives, for example, are known to inhibit monoamine oxidase (MAO), which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of these compounds can include a wide range of outcomes, from anti-inflammatory and antimicrobial effects to anticancer activity .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of a thian-4-yl halide with propan-2-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Thian-4-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thian-4-yl group to a thiol or thioether.

Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: N-substituted derivatives.

Applications De Recherche Scientifique

2-(Thian-4-yl)propan-2-amine has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Comparaison Avec Des Composés Similaires

Methiopropamine: Structurally related, with a thiophene group instead of a thian-4-yl group.

Propargylamines: Compounds like rasagiline and selegiline, which have similar amine functionalities but different substituents.

Uniqueness: 2-(Thian-4-yl)propan-2-amine is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties compared to other amines. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

2-(Thian-4-yl)propan-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its unique thiophene structure. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

Chemical Structure and Properties

The compound this compound features a thian group (a five-membered ring containing sulfur) linked to a propan-2-amine moiety. Its chemical formula is C8H17NS . The thian group is known for influencing the biological properties of compounds, particularly in terms of enzyme interactions and metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interactions : The compound can modulate the activity of specific enzymes, which may lead to therapeutic effects against diseases such as neurodegenerative disorders .

- Biochemical Pathways : It affects multiple biochemical pathways, including those involved in inflammation and cancer cell proliferation .

- Pharmacokinetics : Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its structure, with some derivatives showing inhibition of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. For instance, studies have shown that similar thiophene derivatives can induce apoptosis in cancer cells by disrupting cellular processes .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Induces apoptosis |

| Methiopropamine | SUIT-2 | TBD | Cytotoxic effects |

| Rasagiline | HT-29 | TBD | MAO inhibition |

Note: Specific IC50 values for this compound were not available in the reviewed literature but are expected to be comparable to related compounds.

Neuroprotective Effects

The compound has potential neuroprotective effects due to its ability to inhibit MAO, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin.

Case Studies

-

Cytotoxic Activity Assessment : In a study assessing various compounds' cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), derivatives similar to this compound demonstrated significant potency, suggesting that structural modifications could enhance its efficacy .

- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compounds.

- Findings : Compounds exhibited dose-dependent cytotoxicity, with specific derivatives showing IC50 values lower than those of established chemotherapeutics like cisplatin.

- Enzyme Interaction Studies : Another study focused on the interaction between this compound and various enzymes involved in metabolic pathways. The findings suggested that the compound could act as a reversible inhibitor of certain enzymes, further supporting its therapeutic potential .

Propriétés

IUPAC Name |

2-(thian-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNKKDINRZICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCSCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.